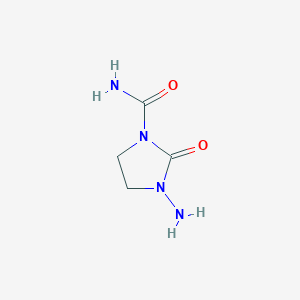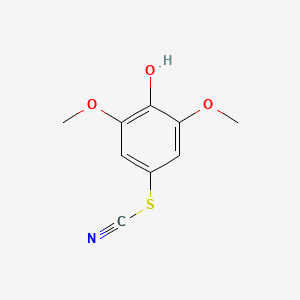
2,6-Dimethoxy-4-thiocyanatophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-thiocyanatophenol is an organic compound characterized by the presence of methoxy groups at the 2 and 6 positions, and a thiocyanate group at the 4 position on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-thiocyanatophenol typically involves the introduction of methoxy groups and a thiocyanate group onto a phenol ring. One common method includes the following steps:
Methoxylation: The phenol is first treated with methanol in the presence of a catalyst to introduce methoxy groups at the 2 and 6 positions.
Thiocyanation: The intermediate compound is then reacted with a thiocyanating agent, such as ammonium thiocyanate, in the presence of an oxidizing agent to introduce the thiocyanate group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as laccases. These reactions can lead to the formation of quinones or other oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like laccases, or chemical oxidants such as hydrogen peroxide.
Nucleophiles: Various nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Substitution Products: Compounds where the thiocyanate group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a substrate in studies involving oxidation reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-thiocyanatophenol involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2,6-Dimethoxyphenol: Lacks the thiocyanate group, making it less reactive in certain types of reactions.
4-Thiocyanatophenol: Lacks the methoxy groups, which can affect its solubility and reactivity.
Uniqueness: 2,6-Dimethoxy-4-thiocyanatophenol is unique due to the combination of methoxy and thiocyanate groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
(4-hydroxy-3,5-dimethoxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3 |
Clave InChI |
CMAAHIAPCMAXGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


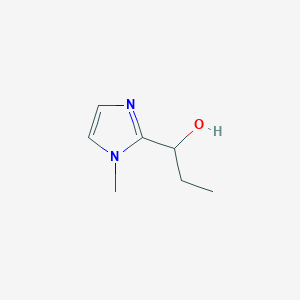


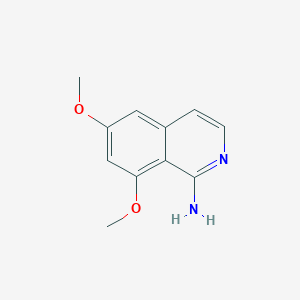
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
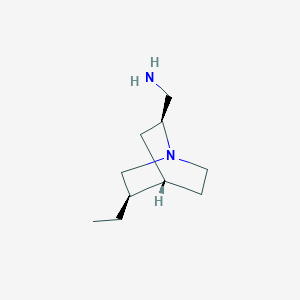
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
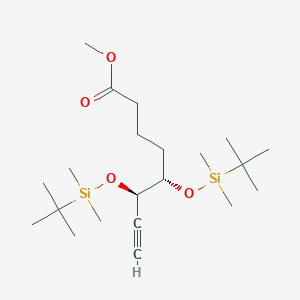

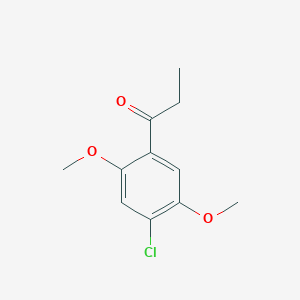
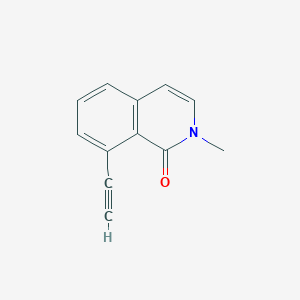
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
